
6H-Purin-6-one, 1,9-dihydro-2-((4-(trifluoromethyl)phenyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Purin-6-one, 1,9-dihydro-2-((4-(trifluoromethyl)phenyl)amino)- is a synthetic compound belonging to the purine family. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to the purine core. The unique structure of this compound makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 1,9-dihydro-2-((4-(trifluoromethyl)phenyl)amino)- typically involves the reaction of a purine derivative with a trifluoromethyl-substituted aniline. The reaction is usually carried out under acidic or basic conditions, depending on the specific requirements of the synthesis. Common solvents used in the reaction include dimethyl sulfoxide (DMSO), acetonitrile, and methanol. The reaction temperature is generally maintained between 50°C and 100°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high efficiency and consistency in the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
6H-Purin-6-one, 1,9-dihydro-2-((4-(trifluoromethyl)phenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or basic medium, temperature range 25°C-80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionssolvent such as ethanol or tetrahydrofuran (THF), temperature range 0°C-25°C.
Substitution: Nucleophiles such as halides, amines; reaction conditionssolvent such as acetonitrile or DMSO, temperature range 50°C-100°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted purine derivatives.
科学研究应用
6H-Purin-6-one, 1,9-dihydro-2-((4-(trifluoromethyl)phenyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6H-Purin-6-one, 1,9-dihydro-2-((4-(trifluoromethyl)phenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, leading to its potential use as an anticancer or antiviral agent.
相似化合物的比较
Similar Compounds
Guanine: 2-Amino-1,7-dihydro-6H-purin-6-one
Hypoxanthine: 6H-Purin-6-one, 1,7-dihydro-
Uniqueness
The presence of the trifluoromethyl group in 6H-Purin-6-one, 1,9-dihydro-2-((4-(trifluoromethyl)phenyl)amino)- distinguishes it from other similar compounds. This functional group imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. These characteristics make it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
123994-74-1 |
|---|---|
分子式 |
C12H8F3N5O |
分子量 |
295.22 g/mol |
IUPAC 名称 |
2-[4-(trifluoromethyl)anilino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)6-1-3-7(4-2-6)18-11-19-9-8(10(21)20-11)16-5-17-9/h1-5H,(H3,16,17,18,19,20,21) |
InChI 键 |
UJPVPHCXBQQZCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC3=C(C(=O)N2)NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11840100.png)
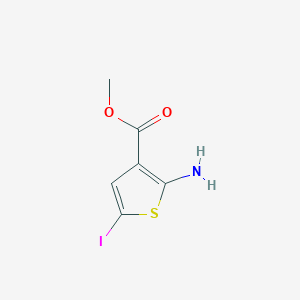
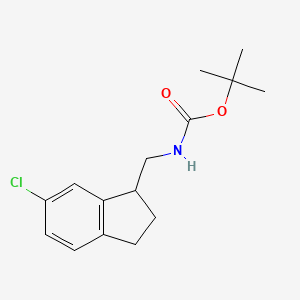
![Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]-](/img/structure/B11840117.png)
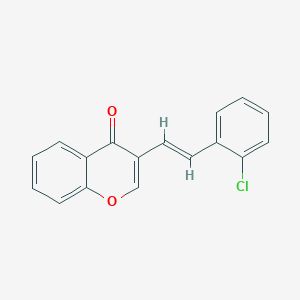


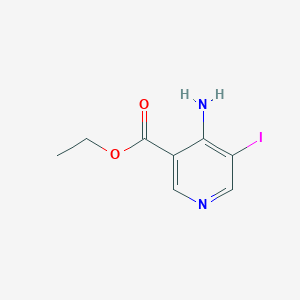


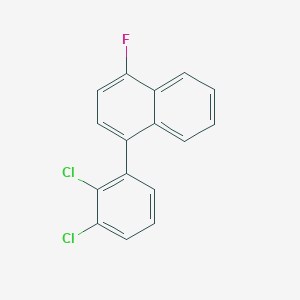


![3-[(Z)-(2-nitrophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11840173.png)
